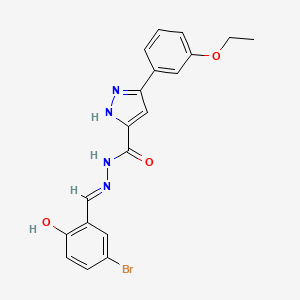
(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H17BrN4O3 and its molecular weight is 429.274. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This compound, like its analogs, is synthesized and characterized through various spectroscopic and computational methods. Its structural features, including the (E)-configuration of hydrazonoic groups, have been confirmed by techniques such as FT-IR, 1H & 13C NMR, ESI-MS, and single-crystal X-ray diffraction. Computational studies, including hybrid B3LYP/6-311++G** calculations, provide insights into its properties in different phases, suggesting low reactivity and high stability in solution. This foundational knowledge is crucial for exploring further applications in scientific research (Karrouchi et al., 2021).
Molecular Docking and Potential Biomedical Applications
Molecular docking studies have indicated that compounds with similar structures can potentially act as anti-diabetic agents. These findings highlight the importance of these compounds in designing new therapeutic agents, where their interaction with specific proteins, such as 4AMJ, can be leveraged to modulate biological activities relevant to diseases like diabetes (Karrouchi et al., 2021).
Corrosion Inhibition
Derivatives of carbohydrazide-pyrazole compounds have been investigated for their corrosion protection behavior on mild steel in acidic solutions. These studies reveal the compounds' effectiveness in forming protective layers on metal surfaces, which significantly enhances corrosion resistance. This application is of particular interest in industrial settings where metal preservation is critical (Paul et al., 2020).
Cytotoxicity and Anticancer Potential
Research into pyrazole and pyrazolone derivatives has uncovered their potential in exhibiting cytotoxic effects against various cancer cell lines, including lung and colorectal carcinomas. These compounds can induce apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer therapies (Sutradhar et al., 2017). The synthesis of novel derivatives and the exploration of their biological activities contribute to the ongoing search for effective cancer treatments.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c1-2-27-15-5-3-4-12(9-15)16-10-17(23-22-16)19(26)24-21-11-13-8-14(20)6-7-18(13)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNCJHKCLFCMEL-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)
![(3,5-Dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2961261.png)
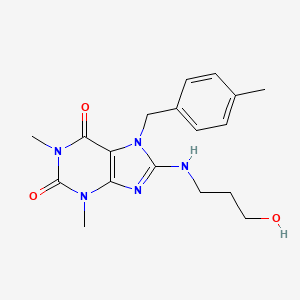

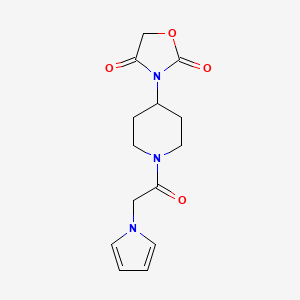
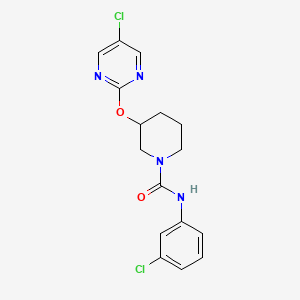
![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2961269.png)
![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)
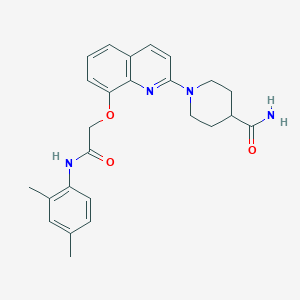

methanone](/img/structure/B2961279.png)